7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3-
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Overview
Description
7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- is a complex heterocyclic compound It is known for its significant biological activities and is often studied for its potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- typically involves multiple steps. One common method includes the intramolecular cyclization of 1-(1-hydroxyprop-2-yl)-8-fluoro-4-quinolones. This process is initiated by preparing ethyl 2,3,4,5-tetrafluoro-benzoylacetate, which undergoes several steps to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and controlled environments to facilitate the cyclization and other necessary reactions.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its antibacterial properties.
Medicine: It is explored for its potential use in developing new antibiotics and other therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: Another quinolone with similar antibacterial properties.
Ciprofloxacin: Known for its broad-spectrum antibacterial activity.
Levofloxacin: A more potent derivative of ofloxacin.
Uniqueness
7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3- stands out due to its unique structural features, which contribute to its specific biological activities. Its cyclopropyl group and fluorine atom enhance its binding affinity to bacterial enzymes, making it a potent antibacterial agent.
Properties
CAS No. |
163680-80-6 |
---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
0 |
Synonyms |
7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-[1-(acetylaMino)cyclopropyl]-9-fluoro-2,3-dihydro-3-Methyl-7-oxo-, (S)- (9CI) |
Origin of Product |
United States |
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